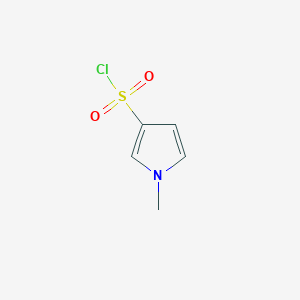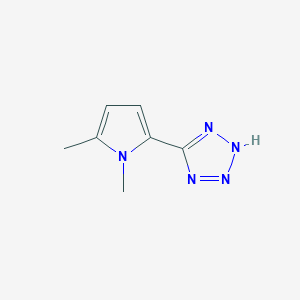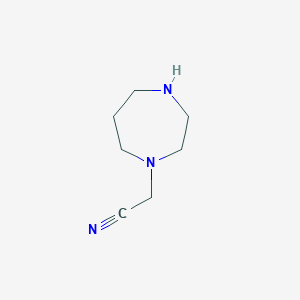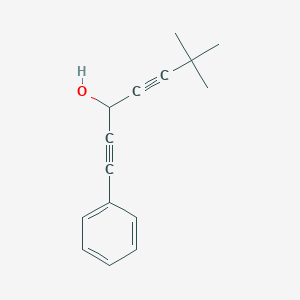
2-Amino-1-(3,4-difluorophenyl)ethanol
Vue d'ensemble
Description
“2-Amino-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9F2NO . It is used in biochemical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 has been described . This process involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) and demonstrates the potential of biocatalytic processes in the synthesis of such compounds .
Molecular Structure Analysis
The molecular weight of “2-Amino-1-(3,4-difluorophenyl)ethanol” is 173.16 . The InChI code for this compound is 1S/C8H9F2NO/c9-7-2-1-6 (5-8 (7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3,4-difluorophenyl)ethanol” include a molecular weight of 173.16 . It is typically stored at room temperature .
Applications De Recherche Scientifique
1. Bioreductive Production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
- Summary of Application: (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) is an intermediate for the drug ticagrelor, and is manufactured via chemical approaches . The biocatalytic solution to (S)-CFPL was developed by rescreening an inventory of ketoreductases from Chryseobacterium sp. CA49 .
- Methods of Application: The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type .
- Results or Outcomes: The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
2. Antibacterial Properties
3. Expanded Catalytic Scope of ChKRED20
- Summary of Application: ChKRED20 is an efficient and robust anti-Prelog ketoreductase that can catalyze the reduction of ketones to chiral alcohols as pharmaceutical intermediates with great industrial potential . To overcome its limitation on the bioreduction of ortho-substituted acetophenone derivatives, the X-ray crystal structure of the apo-enzyme of ChKRED20 was determined and applied to the molecular modeling and reshaping of the catalytic cavity .
- Methods of Application: The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). The mutant Mut3B was achieved with expanded catalytic scope that covered all the nine substrates tested as compared with two substrates for the wild type .
- Results or Outcomes: The mutant exhibited 13–20-fold elevated kcat/Km values relative to the wild type or to the first gain-of-activity mutant, while retaining excellent stereoselectivity toward seven of the substrates (98–> 99% ee) .
4. Gas Stream Scrubbing
- Summary of Application: Ethanolamine, a compound similar to “2-Amino-1-(3,4-difluorophenyl)ethanol”, is used in gas stream scrubbing .
5. Stereoselective Catalytic Synthesis
- Summary of Application: The compound could potentially be used in the stereoselective catalytic synthesis of bioactive compounds in natural deep eutectic solvents (NADESs) .
6. Safety Measures
Orientations Futures
The future directions of research on “2-Amino-1-(3,4-difluorophenyl)ethanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of engineered ketoreductases with improved thermostability and activity for making bulky atorvastatin precursors has been reported .
Propriétés
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWXUGRWAXKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588049 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-difluorophenyl)ethanol | |
CAS RN |
10145-04-7 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

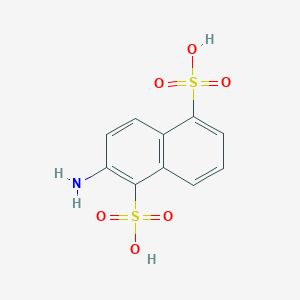
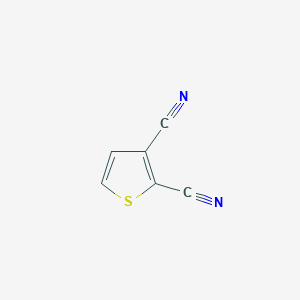

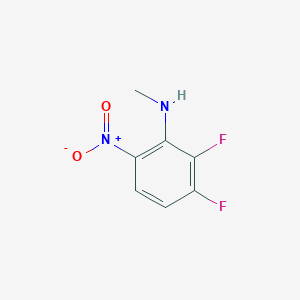

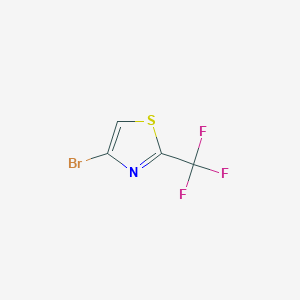
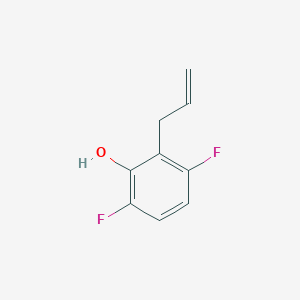
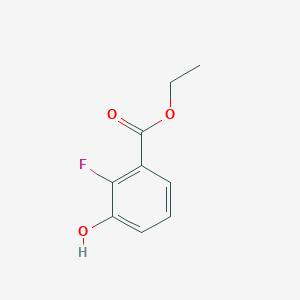
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
